molecular formula C10H9F3N4 B2571447 2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline CAS No. 321433-94-7

2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2571447
CAS No.: 321433-94-7
M. Wt: 242.205
InChI Key: BVGWSFBOTNFVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Molecular Architecture and Bonding Patterns

2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline (CAS 321433-94-7) is a heterocyclic compound featuring a quinoxaline core substituted at positions 2 and 3. Its molecular formula is C₁₀H₉F₃N₄ , with a molecular weight of 242.20 g/mol. The quinoxaline scaffold consists of a bicyclic aromatic system with two fused six-membered rings, each containing two nitrogen atoms. At position 2, a 1-methylhydrazino group (-NHNCH₃) is attached, while position 3 bears a trifluoromethyl (-CF₃) substituent.

Key Bonding Features:
  • Quinoxaline Core : The aromatic system exhibits conjugated π-bonding across the fused rings, stabilized by resonance.
  • Trifluoromethyl Substituent : The -CF₃ group is electron-withdrawing due to the high electronegativity of fluorine atoms, inducing partial positive charge on the quinoxaline ring.
  • 1-Methylhydrazino Group : The -NHNCH₃ moiety introduces potential hydrogen-bonding interactions via the hydrazino (-NH-) and methyl (-CH₃) groups.

Table 1: Substituent Effects on Electronic Properties

Substituent Position Electronic Impact
Trifluoromethyl 3 Electron-withdrawing (meta)
1-Methylhydrazino 2 Electron-donating (para)

This combination of substituents creates a balance between electronic withdrawal and donation, influencing reactivity and stability.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound remains unreported, structural insights can be inferred from related quinoxaline derivatives. For example, 6,7-difluoro-1-methyl-3-(trifluoromethyl)quinoxalin-2(1H)-one (a structurally analogous compound) crystallizes in the monoclinic system (space group P2₁/c) with a planar quinoxaline core.

Predicted Conformational Features:
  • Planar Quinoxaline Ring : Aromaticity necessitates minimal deviation from planarity, with substituents oriented to minimize steric hindrance.
  • Trifluoromethyl Orientation : Likely positioned perpendicular to the ring to reduce electronic repulsion.
  • Hydrazino Group Flexibility : The -NHNCH₃ group may adopt conformations that optimize hydrogen bonding with adjacent electronegative atoms (e.g., fluorine).

Table 2: Comparative Crystallographic Data for Related Quinoxalines

Compound Space Group Key Substituent Orientation
6,7-Difluoro-1-methyl-3-(trifluoromethyl)... P2₁/c Perpendicular CF₃, planar ring
2-(Trifluoromethyl)quinoxaline Not reported Meta CF₃, coplanar ring

Spectroscopic Profiling

Spectroscopic data for this compound are limited, but trends from structurally similar molecules enable interpretation:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Aromatic Protons : Signals in the δ 7.5–8.5 ppm range due to the quinoxaline ring.
    • Methylhydrazino Group : A singlet around δ 2.5–3.0 ppm for the -NCH₃ group. NH protons may appear as broad peaks (δ 3.5–5.0 ppm) or be exchange-broadened.
  • ¹⁹F NMR : A singlet at δ -60 to -70 ppm for the CF₃ group.
Infrared (IR) Spectroscopy
  • N-H Stretching : Broad peaks near 3300 cm⁻¹ for hydrazino NH.
  • C-F Stretching : Intense absorption at 1300–1100 cm⁻¹ for CF₃.
Mass Spectrometry (MS)
  • Molecular Ion : m/z 242 (C₁₀H₉F₃N₄⁺).
  • Fragmentation : Loss of CF₃ (69 m/z) or CH₃NHNH (59 m/z) expected.

Table 3: Predicted Spectroscopic Features

Technique Key Observations
¹H NMR Aromatic δ 7.5–8.5; -NCH₃ δ 2.5–3.0
¹⁹F NMR CF₃ singlet δ -60 to -70
IR N-H (3300 cm⁻¹), C-F (1300–1100 cm⁻¹)
MS m/z 242 (M⁺), fragments at 173, 183

Comparative Analysis with Hydrazinoquinoxaline Derivatives

The electronic and steric properties of this compound differentiate it from simpler hydrazinoquinoxalines:

Electronic Effects
Derivative Substituents Electron Density at Position 2
2-(1-Methylhydrazino)quinoxaline -NHNCH₃ (H at 3) High (electron-donating)
Target Compound -NHNCH₃, -CF₃ Moderate (balanced)

The trifluoromethyl group at position 3 reduces electron density at position 2 compared to unsubstituted analogs.

Spectroscopic Differences
Property 2-(1-Methylhydrazino)quinoxaline Target Compound
¹H NMR (NH) Broad δ 3.5–5.0 Similar, with CF₃ deshielding
¹⁹F NMR Absent CF₃ singlet δ -60 to -70
IR (C-F) Absent Strong 1300–1100 cm⁻¹

Properties

IUPAC Name

1-methyl-1-[3-(trifluoromethyl)quinoxalin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4/c1-17(14)9-8(10(11,12)13)15-6-4-2-3-5-7(6)16-9/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGWSFBOTNFVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline typically involves the reaction of 2-chloro-3-(trifluoromethyl)quinoxaline with methylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylhydrazino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylhydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity : Quinoxaline derivatives, including 2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline, have been investigated for antiviral properties. For example, certain quinoxaline compounds have shown significant antiviral activity against Herpes Simplex Virus (HSV) and cytomegalovirus in vitro. The structural modifications in these compounds are crucial for enhancing their efficacy .

Antimycobacterial Activity : Research indicates that this compound exhibits potential antimycobacterial properties against Mycobacterium tuberculosis. Structural modifications can enhance efficacy, emphasizing the role of substituents in influencing pharmacological profiles .

Anticancer Properties : Quinoxaline derivatives have demonstrated activity against various cancer cell lines. They exert antiproliferative effects through multiple mechanisms, including targeting protein kinases involved in cancer progression. For instance, studies have indicated that quinoxaline derivatives can inhibit kinases such as Pim-1/2 and others involved in tumor growth .

Biological Research Applications

Enzyme Inhibition Studies : The compound has been used to study enzyme inhibition mechanisms. It has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are important targets in cancer therapy .

Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound with various biological targets, including viral proteins. These studies help elucidate the potential interactions of the compound at the molecular level .

Materials Science Applications

The unique structural features of this compound make it a candidate for advanced materials development. Its properties may be leveraged in creating polymers or coatings with specific functionalities due to its chemical reactivity and ability to form derivatives.

Summary of Findings

Application AreaSpecific ActivityReference
AntiviralInhibits HSV and cytomegalovirus replication
AntimycobacterialActive against Mycobacterium tuberculosis
AnticancerInhibits kinases involved in tumor growth
Enzyme InhibitionInhibits COX-2 and LDHA
Materials SciencePotential use in polymers and advanced coatings

Case Studies

  • Antiviral Efficacy : A systematic review highlighted the antiviral properties of quinoxaline derivatives, showcasing their effectiveness against HSV-1 at specific concentrations. The study concluded that structural modifications significantly influence antiviral activity.
  • Anticancer Mechanisms : A recent study demonstrated that specific quinoxaline derivatives could inhibit cell proliferation in various cancer types by targeting key signaling pathways involved in tumorigenesis.
  • Molecular Docking Analysis : Molecular docking studies revealed that the trifluoromethyl group enhances binding affinity to viral proteases, suggesting potential therapeutic applications against viral infections.

Mechanism of Action

The mechanism of action of 2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylhydrazino group can form hydrogen bonds and other interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Hydrazine Derivatives

  • 2-Hydrazinyl-3-(trifluoromethyl)quinoxaline (synonym of target compound): Synthesized via nucleophilic substitution of 2-chloro-3-(trifluoromethyl)quinoxaline with hydrazine hydrate.
  • 2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline: The 1-methyl group on the hydrazine improves stability compared to unsubstituted hydrazine derivatives. Synthesis involves methylating the hydrazine intermediate .

Non-Hydrazine Derivatives

  • 2-Chloro-3-(trifluoromethyl)quinoxaline: A key intermediate synthesized by chlorination of 3-(trifluoromethyl)quinoxalin-2(1H)-one using POCl₃ (87–91% yield) . Used in cross-coupling reactions to generate diverse derivatives .
  • 2-(Piperazin-1-yl)-3-(trifluoromethyl)quinoxaline: Substitution with piperazine enhances solubility and receptor binding. Synthesized via nucleophilic aromatic substitution (98% purity) .

Substituent Variations at the 3-Position

  • 3-Ethylquinoxaline: Larger alkyl groups (e.g., ethyl) at the 3-position improve steric bulk but reduce electronic effects compared to -CF₃, leading to lower potency against drug-resistant viral proteases .
  • 3-Isopropylquinoxaline: Similar size to -CF₃ but lacks electron-withdrawing properties. Shows reduced activity due to unfavorable interactions with catalytic residues .

Anticancer and Antimicrobial Activity

Compound IC₅₀ (Cancer) MIC (Antimicrobial) Key Findings References
This compound Under study Under study Structural similarity to active agents suggests potential dual activity
6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline 8.2 µM 16 µg/mL Dual anticancer (HepG2) and antibacterial (S. aureus) activity
7-Bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline 12.5 µM 32 µg/mL Moderate activity against colorectal cancer and E. coli

Antiviral Activity (HCV Protease Inhibition)

  • 3-(Trifluoromethyl)quinoxaline derivatives (e.g., compound 18d): Exhibit reduced potency (2–6-fold lower) against wild-type and drug-resistant HCV NS3/4A protease compared to 3-ethyl analogues due to electronic repulsion between -CF₃ and Asp168 .
  • 3-Isopropylquinoxaline derivatives: Larger size disrupts stacking interactions with His57, further decreasing potency .

Physicochemical and Electronic Properties

Key Data Table

Property This compound 2-Chloro-3-(trifluoromethyl)quinoxaline 2-(Piperazin-1-yl)-3-(trifluoromethyl)quinoxaline
Molecular Formula C₁₀H₉F₃N₄ C₉H₄ClF₃N₂ C₁₃H₁₂F₃N₅
Molecular Weight 254.21 g/mol 232.59 g/mol 282.27 g/mol
LogP (Predicted) 2.8 3.5 1.9
Electron-Withdrawing Effect Moderate (-CF₃) Strong (-CF₃ + -Cl) Moderate (-CF₃)
Synthetic Yield 75–80% 87–91% 70–85%
Bioactivity Profile Under investigation Intermediate for drug discovery High solubility, receptor-targeting

Biological Activity

2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoxaline backbone substituted with a methylhydrazino group and a trifluoromethyl group. This unique structure contributes to its biological properties.

Quinoxaline derivatives are known to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound involves:

  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit topoisomerases, which are crucial for DNA replication and transcription.
  • Receptor Binding : The trifluoromethyl group enhances lipophilicity, potentially improving binding affinity to biological receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG25.0Apoptosis induction
This compoundMCF-74.8Cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

VEGFR-2 Inhibition

Another significant aspect of the biological activity of quinoxaline derivatives is their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. A study reported that related compounds exhibited promising VEGFR-2 inhibitory activities with IC50 values ranging from 2.9 to 5.4 µM, indicating strong potential for anti-cancer applications.

Case Studies

  • Study on Cytotoxicity : In vitro studies demonstrated that this compound significantly reduced cell viability in HepG2 and MCF-7 cell lines. The mechanism involved increased levels of pro-apoptotic factors such as caspase-3 and BAX, while decreasing anti-apoptotic factors like Bcl-2 .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications on the quinoxaline structure can enhance anticancer activity. For example, introducing hydrophobic groups improved binding affinity and cytotoxicity against cancer cells .

Q & A

Q. What are the reliable synthetic routes for 2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline, and how can reaction conditions be optimized?

A robust method involves chlorination of the quinoxaline core using phosphoryl chloride (POCl₃) under reflux, followed by hydrazine substitution. For example, 2-chloro-3-(trifluoromethyl)quinoxaline was synthesized by heating 3-(trifluoromethyl)quinoxalin-2(1H)-one with POCl₃ (21 equiv) at 100°C for 4 hours, achieving 87–91% yield after column chromatography . Substituting the chloride with methylhydrazine requires careful control of stoichiometry and temperature to avoid over-substitution. Solvent choice (e.g., DCM for extraction) and purification via dry-load column chromatography (cHex/EtOAc 4:1) are critical for isolating the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the methylhydrazino group (δ ~2.5–3.5 ppm for –N–CH₃) and trifluoromethyl substituent (¹³C signal ~120–125 ppm with ³J coupling to fluorine) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 273.0854 for C₁₀H₁₀F₃N₅) .
  • UV/Vis Spectroscopy : Absorbance bands near 300–350 nm indicate π→π* transitions in the quinoxaline core .

Q. How can purification challenges be addressed for hydrazine-substituted quinoxalines?

Impurities from incomplete substitution or side reactions (e.g., dimerization) require gradient elution in column chromatography. For example, trifluoromethylaryl-substituted quinoxalines were purified using silica gel with hexane/ethyl acetate gradients, achieving >75% purity . Recrystallization in ethanol or methanol further enhances purity, as demonstrated for analogs with 80% yield .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies in NMR spectra may arise from dynamic effects (e.g., hindered rotation of the trifluoromethyl group) or paramagnetic impurities. Strategies include:

  • Variable-Temperature NMR : Cooling samples to –40°C can resolve splitting caused by conformational exchange .
  • Cross-Validation with ¹⁹F NMR : Direct observation of CF₃ splitting (δ ~–60 ppm) clarifies electronic environments .
  • 2D Techniques (COSY, HSQC) : Correlate proton and carbon signals to confirm connectivity .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, ICReDD’s reaction path search methods use quantum chemical calculations to predict optimal leaving-group behavior (e.g., chloride vs. hydrazine) and solvent effects . Software like Gaussian or ORCA can simulate Fukui indices to identify electrophilic/nucleophilic sites .

Q. How can factorial design optimize reaction conditions for scale-up synthesis?

A 2³ factorial design evaluates temperature (80–120°C), POCl₃ equivalents (10–25 equiv), and reaction time (2–6 hours). For instance, a central composite design (CCD) identified 100°C, 21 equiv POCl₃, and 4 hours as optimal, maximizing yield to 91% while minimizing byproducts . Response surface methodology (RSM) further refines interactions between variables .

Q. What mechanistic insights can kinetic studies provide for hydrazine substitution reactions?

Pseudo-first-order kinetics under excess hydrazine reveal rate dependence on [quinoxaline]. Arrhenius plots (lnk vs. 1/T) determine activation energy (Eₐ), with typical values ~50–70 kJ/mol for SNAr mechanisms. Stopped-flow UV/Vis spectroscopy monitors intermediate formation (e.g., Meisenheimer complexes) in real time .

Q. How do substituents (e.g., CF₃ vs. methyl) influence the electronic properties of quinoxaline derivatives?

Cyclic voltammetry (CV) measurements show that the electron-withdrawing CF₃ group lowers the LUMO energy (by ~0.5 eV vs. methyl), enhancing electrophilicity. Hammett constants (σₚ = 0.54 for CF₃) correlate with reaction rates in substitution reactions . Frontier molecular orbital (FMO) analysis via DFT quantifies these effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.